3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid
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Overview
Description
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 2,6-dichloropyrimidine with an appropriate amine and sulfonic acid derivative. One common method is the nucleophilic substitution reaction where the amino group is introduced at the 4-position of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the sulfonic acid group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of the original compound .
Scientific Research Applications
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidin-4-yl)methanol: A related compound with a hydroxyl group instead of an amino group.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Another similar compound with an aldehyde group at the 5-position.
Uniqueness
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is unique due to its combination of a pyrimidine ring with chlorine substitutions and an amino group, along with a sulfonic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
91651-47-7 |
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Molecular Formula |
C7H9Cl2N3O3S |
Molecular Weight |
286.14 g/mol |
IUPAC Name |
3-[(2,6-dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H9Cl2N3O3S/c8-5-4-6(12-7(9)11-5)10-2-1-3-16(13,14)15/h4H,1-3H2,(H,10,11,12)(H,13,14,15) |
InChI Key |
YGTMMLDKKQBHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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